

Preclinical data on JNJ-55511118 for epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to the Preclinical Data of JNJ-55511118 for Epilepsy

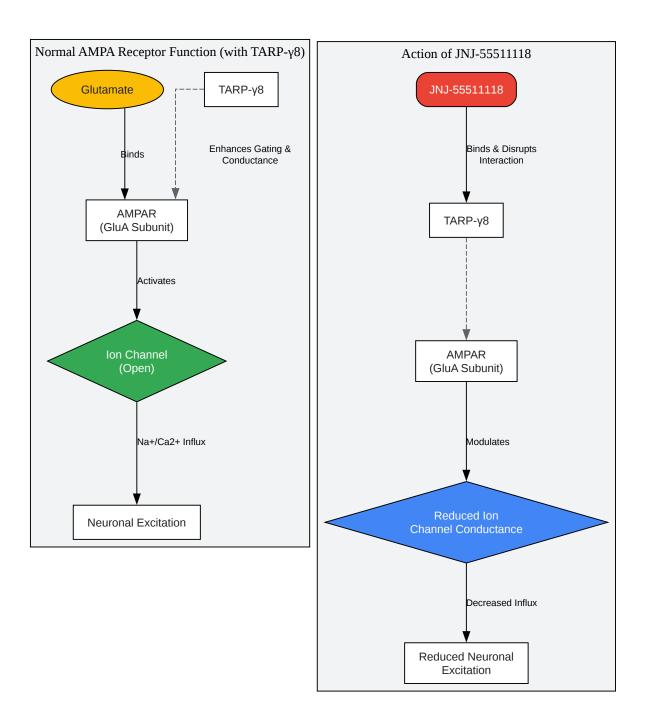
Introduction

JNJ-55511118 is a novel, orally bioavailable, selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8).[1][2] AMPA receptors are critical for fast synaptic transmission in the central nervous system, making them a key target for antiepileptic drugs.[2] The selective action of JNJ-55511118 is conferred by its dependence on TARP-γ8, an auxiliary subunit that is highly expressed in the hippocampus, a brain region heavily implicated in epilepsy.[3][4][5] This region-specific modulation offers the potential for potent anticonvulsant effects with a wider therapeutic index compared to non-selective AMPA receptor antagonists, particularly concerning motor side effects.[6][7]

Mechanism of Action

JNJ-55511118 exerts its effect by modulating the function of AMPA receptors associated with the TARP-y8 auxiliary subunit. It does not directly block the glutamate binding site but instead acts allosterically. The primary mechanism involves a partial disruption of the interaction between TARP-y8 and the pore-forming subunit of the AMPA receptor.[1][2] This disruption leads to a decrease in the single-channel conductance of y8-containing AMPA receptors, thereby inhibiting their peak currents.[3][4][5] The drug also accelerates the kinetics of deactivation and desensitization of these specific AMPA receptors.[3] This selective inhibition of a subpopulation of AMPA receptors, predominantly in the hippocampus, underpins its potential as a targeted anticonvulsant therapy.





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Caption: Mechanism of Action of JNJ-55511118.



Preclinical In Vitro Data

In vitro studies have been crucial in elucidating the selectivity and mechanism of **JNJ-55511118**. These experiments primarily utilized cell lines heterologously expressing specific AMPA receptor and TARP subunit combinations.

Parameter	Value/Observation	Assay Type	Reference
Selectivity	>1000-fold selective for y8-containing AMPARs	Electrophysiology	[4]
Mechanism	Decreases single- channel conductance	Patch-clamp recording	[3][4][5]
Effect on Gating	Reduces influence of y8 on most biophysical measures	Patch-clamp recording	[3][4]
Binding Site	Accessible from intracellular side	Electrophysiology	[3][4]
Assay System	HEK293 cells expressing AMPARs and TARP-y8	Calcium flux, Electrophysiology	[1][2][5]

Experimental Protocols: Patch-Clamp Electrophysiology

A key method used to characterize **JNJ-55511118** is patch-clamp electrophysiology on Human Embryonic Kidney (HEK293) cells.

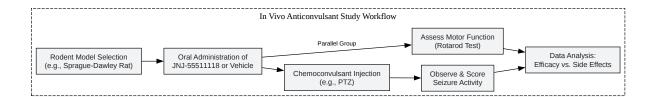
- Cell Culture and Transfection: HEK293 cells are cultured and then transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2) and the TARP-y8 subunit.
- Electrophysiological Recording: Whole-cell or excised patch-clamp recordings are performed on the transfected cells.
- Agonist Application: A fast-application system, often using a piezoelectric translator, is used to rapidly apply and remove the AMPA receptor agonist (e.g., glutamate) to the cell or patch,



allowing for the measurement of receptor activation, deactivation, and desensitization kinetics.[4]

- Drug Application: **JNJ-55511118** is included in the agonist solution at various concentrations to determine its effect on the glutamate-evoked currents.[4]
- Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, single-channel conductance, and the kinetics of receptor gating.





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- To cite this document: BenchChem. [Preclinical data on JNJ-55511118 for epilepsy].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608237#preclinical-data-on-jnj-55511118-for-epilepsy]

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